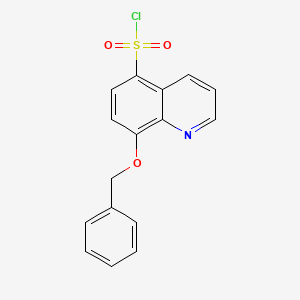![molecular formula C28H23FN2OS B2462421 3-(4-ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide CAS No. 1223967-07-4](/img/structure/B2462421.png)
3-(4-ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide is a complex organic compound that belongs to the class of thienoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including a thienoquinoline core, a fluorine atom, and various aromatic rings, contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of this compound is the RET kinase . RET kinase is a key proto-oncogene that encodes a tyrosine kinase receptor, which is essential for the normal development of the brain and the peripheral sympathetic and parasympathetic nervous systems . Gain-of-function mutations in RET kinase are the main cause of the high aggressiveness and invasiveness of medullary thyroid cancer (MTC) .
Mode of Action
The compound acts as a selective inhibitor of the RET kinase . It was proposed as a potential RET inhibitor through a ligand-based virtual screening protocol . The compound interacts with the RET kinase, inhibiting its function and leading to changes in the cell’s behavior .
Biochemical Pathways
The inhibition of RET kinase affects the downstream signaling pathways that are involved in cell growth and differentiation . By inhibiting the RET kinase, the compound disrupts these pathways, potentially reducing the aggressiveness and invasiveness of MTC .
Pharmacokinetics
The compound’s effectiveness in inhibiting ret kinase suggests that it has suitable adme (absorption, distribution, metabolism, and excretion) properties for therapeutic use .
Result of Action
The compound’s action results in the inhibition of RET kinase , leading to a decrease in the aggressiveness and invasiveness of MTC . In vitro evaluation of antiproliferative properties conducted on the particularly aggressive MTC cell line TT(C634R) identified this compound as a promising anticancer agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a thienoquinoline precursor with an appropriate amine and subsequent functionalization. Key steps may include:
Formation of the Thienoquinoline Core: This can be achieved through cyclization reactions involving thiophene derivatives and quinoline precursors.
Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling with 4-Ethylphenyl and 2-Phenylethyl Groups: This step may involve palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to introduce the desired aromatic substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener chemistry protocols to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can reduce carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization with groups such as nitro, halogen, or alkyl.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in diseases such as cancer or inflammation.
Biological Studies: It can be used as a probe to study biological pathways and interactions, given its ability to interact with various biomolecules.
Material Science: The compound’s electronic properties may make it useful in the development of organic semiconductors or light-emitting diodes (LEDs).
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]pyridines: These compounds share a similar thienoquinoline core but differ in the substitution pattern and functional groups.
Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and can be compared in terms of their pharmacological properties.
Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine, have been widely studied for their medicinal properties.
Uniqueness
3-(4-ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its fluorine atom, for example, can enhance metabolic stability and binding affinity to biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(4-ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23FN2OS/c1-2-18-8-10-20(11-9-18)25-23-17-31-24-13-12-21(29)16-22(24)26(23)33-27(25)28(32)30-15-14-19-6-4-3-5-7-19/h3-13,16-17H,2,14-15H2,1H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJILMJBHWALQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC3=C4C=C(C=CC4=NC=C23)F)C(=O)NCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[Phenyl(pyrrolidin-1-yl)methyl]phenyl}boronic acid](/img/structure/B2462342.png)

![propan-2-yl 2-({6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate](/img/structure/B2462345.png)




![3-(3,5-dichlorophenyl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B2462354.png)
![N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2462355.png)



